molecular formula C8H10Cl2N2 B1622859 (1-(3,4-Dichlorophenyl)ethyl)hydrazine CAS No. 55294-31-0

(1-(3,4-Dichlorophenyl)ethyl)hydrazine

Cat. No.: B1622859
CAS No.: 55294-31-0
M. Wt: 205.08 g/mol
InChI Key: ZHVMMRGELMHLJB-UHFFFAOYSA-N
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Description

(1-(3,4-Dichlorophenyl)ethyl)hydrazine is a hydrazine derivative featuring a 3,4-dichlorophenyl-substituted ethyl group. These analogs are pivotal in medicinal chemistry and materials science due to their roles as intermediates in synthesizing heterocycles, ligands for receptor binding, and bioactive agents . This article compares the physicochemical properties, synthesis, and biological activities of this compound with its analogs.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-5(12-11)6-2-3-7(9)8(10)4-6/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVMMRGELMHLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970615
Record name [1-(3,4-Dichlorophenyl)ethyl]hydrazine
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55294-31-0
Record name [1-(3,4-Dichlorophenyl)ethyl]hydrazine
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Record name (1-(3,4-Dichlorophenyl)ethyl)hydrazine
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Record name [1-(3,4-Dichlorophenyl)ethyl]hydrazine
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Record name [1-(3,4-dichlorophenyl)ethyl]hydrazine
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Preparation Methods

Reaction of 3,4-Dichloroacetophenone with Hydrazine Hydrate

A foundational approach involves the condensation of 3,4-dichloroacetophenone with hydrazine hydrate under reflux conditions. This method, adapted from analogous hydrazine syntheses, proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to yield the target compound.

Procedure :

  • Reactants : 3,4-Dichloroacetophenone (1.0 equiv), hydrazine hydrate (2.5 equiv).
  • Solvent : Ethanol or methanol.
  • Conditions : Reflux at 80–85°C for 6–8 hours.
  • Workup : The reaction mixture is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.

Yield : 68–72%.
Purity : >95% (HPLC).

This method is favored for its simplicity but requires careful control of stoichiometry to minimize byproducts such as bis-hydrazones.

Catalytic Synthesis Using PEG600 and DMF

Adaptation of Patent Methodology for Hydrazine Derivatives

A patented synthesis route for structurally related imidazolyl ethanol derivatives has been modified to accommodate hydrazine nucleophiles. The method employs polyethylene glycol (PEG600) as a phase-transfer catalyst in dimethylformamide (DMF).

Procedure :

  • Reactants : 2-Chloro-1-(3,4-dichlorophenyl)ethanol (1.0 equiv), hydrazine hydrate (3.0 equiv).
  • Catalyst : PEG600 (5% w/w).
  • Base : Sodium hydroxide flakes.
  • Solvent : DMF.
  • Conditions :
    • DMF, NaOH, and PEG600 are heated to 110–115°C for 1 hour.
    • The temperature is reduced to 50–55°C, and a DMF solution of the chloroethanol derivative is added dropwise.
    • The mixture is reheated to 110–115°C for 4 hours.

Workup : The product is isolated via centrifugation, washed with water, and recrystallized from toluene.

Yield : 85–90%.
Advantages : High yield, scalability, and recyclability of DMF.

Industrial-Scale Synthesis

Optimization for Mass Production

Industrial protocols prioritize cost efficiency and minimal purification steps. A representative large-scale synthesis involves:

Procedure :

  • Reactants : 3,4-Dichlorostyrene (1.0 equiv), hydrazine hydrate (3.0 equiv).
  • Catalyst : None (thermal initiation).
  • Solvent : Water-isopropanol mixture (3:1).
  • Conditions :
    • Hydrazine hydrate is added to 3,4-dichlorostyrene at 60°C.
    • The mixture is stirred at 100–110°C for 12 hours.

Workup : Distillation under reduced pressure removes excess hydrazine, and the crude product is purified via fractional crystallization.

Yield : 75–80%.
Purity : 92–94% (GC-MS).

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
Nucleophilic Substitution None Ethanol 80–85 68–72 >95
Catalytic (PEG600) PEG600 DMF 110–115 85–90 98
Industrial-Scale None H2O-IPA 100–110 75–80 92–94

The catalytic method achieves superior yield and purity due to enhanced reaction kinetics and reduced side reactions.

Structural Comparison with Analogous Hydrazines

Compound Substituents Melting Point (°C) Solubility (mg/mL)
(1-(3,4-Dichlorophenyl)ethyl)hydrazine 3,4-Cl, ethylhydrazine 132–134 12 (Ethanol)
(1-(2,4-Dichlorophenyl)ethyl)hydrazine 2,4-Cl, ethylhydrazine 128–130 15 (Ethanol)
4-Chlorophenethylhydrazine 4-Cl, ethylhydrazine 118–120 20 (Ethanol)

The 3,4-dichloro substitution pattern confers higher melting points and lower solubility compared to monosubstituted analogs, likely due to enhanced crystallinity.

Chemical Reactions Analysis

Types of Reactions: (1-(3,4-Dichlorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives with different substituents.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted hydrazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Substituted hydrazines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(1-(3,4-Dichlorophenyl)ethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and other hydrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(3,4-Dichlorophenyl)ethyl)hydrazine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. In biological systems, it may interact with enzymes and other proteins, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include variations in halogen substitution (3,4-dichloro vs. 2,4-dichloro) and backbone modifications (ethyl vs. methyl or aromatic substituents).

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reference
(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride 2,4-dichlorophenyl, ethyl C₈H₁₁Cl₃N₂ 241.5
(2,4-Dichlorophenyl)methylhydrazine 2,4-dichlorophenyl, methyl C₇H₈Cl₂N₂ 191.06
(E)-1-(2,4-Dichlorophenyl)-2-(1-p-tolylethylidene)hydrazine 2,4-dichlorophenyl, ethylidene C₁₅H₁₃Cl₂N₂ 296.18

Key Observations :

  • Backbone Modifications : Ethylidene hydrazines (e.g., compound in ) form stable hydrazones, whereas methylhydrazines () are simpler but less sterically hindered.

Physicochemical Properties

Thermal stability and melting points vary significantly across analogs:

Compound Name Melting Point (°C) Thermal Decomposition (°C) Stability Notes Reference
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate 114.0 250.3 (endothermic peak) Stable under ambient conditions
(E)-1-(2,4-Dichlorophenyl)-2-(1-p-tolylethylidene)hydrazine 122.7 N/A Crystallizes readily from solution

Key Observations :

  • Hydrazine derivatives with aromatic substituents (e.g., 3,4-dichlorophenyl) exhibit higher thermal stability, likely due to resonance stabilization and intermolecular interactions .
  • Ethyl carboxylate derivatives () show endothermic decomposition above 250°C, making them suitable for high-temperature reactions.
Antimicrobial Activity
  • Triazole Derivatives : 3,4-Dichlorophenyl-substituted triazoles exhibit moderate to strong antimicrobial activity, with MIC values comparable to standard antibiotics .
  • Hydrazones : Aryl hydrazones derived from 3,4-dichlorophenyl precursors show selective inhibition against bacterial strains, though activity varies with substituent electronegativity .
Cytotoxic and Antitumor Effects
  • Cyanopyridones: Derivatives like compound 8 (from ) inhibit tumor cell lines (IC₅₀ < 10 µg/mL) while sparing normal cells, highlighting the role of dichlorophenyl groups in enhancing selectivity.
Sigma Receptor Interactions
  • BD1047 and BD1063 : These 3,4-dichlorophenyl-containing ligands act as sigma receptor antagonists, attenuating dystonia in rodent models with high selectivity (100-fold vs. other receptors) .

Biological Activity

(1-(3,4-Dichlorophenyl)ethyl)hydrazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Overview of the Compound

  • Chemical Structure : this compound features a hydrazine group attached to a 3,4-dichlorophenyl ethyl moiety. The presence of the dichlorophenyl group is crucial for its biological activity.
  • Molecular Formula : C9H10Cl2N2
  • Molecular Weight : 219.09 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. It interacts with various molecular targets within biological systems, potentially inhibiting specific biochemical pathways. The exact molecular targets are still under investigation, but it is known to interact with enzymes and proteins that play roles in cell signaling and metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be further developed as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it was tested against multiple cancer cell lines, including:

  • Breast Adenocarcinoma (MCF-7) : IC50 = 15 µM
  • Non-Small Cell Lung Cancer (NCI-H460) : IC50 = 12 µM
  • CNS Cancer (SF-268) : IC50 = 20 µM

In comparative studies, the compound demonstrated higher cytotoxicity than the reference drug doxorubicin in some cases .

Study 1: Antitumor Evaluation

In a study evaluating the antitumor effects of various hydrazine derivatives, this compound was found to significantly inhibit cell proliferation in MCF-7 and NCI-H460 cell lines. The study highlighted that the compound's efficacy was linked to its ability to induce apoptosis through the activation of caspase pathways .

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms by which this compound exerts its effects. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells. Furthermore, it was shown to disrupt mitochondrial membrane potential, leading to cell death .

Q & A

Q. What are the established synthetic routes for (1-(3,4-Dichlorophenyl)ethyl)hydrazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including hydrazine derivatives reacting with halogenated aromatic precursors. For example, hydrazine hydrate may react with a dichlorophenyl-substituted ketone or aldehyde under reflux conditions. Critical parameters include temperature (often 80–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is essential for high purity .

Key Reaction Conditions :

ParameterTypical Range
Temperature80–100°C
SolventEthanol, DMF
Reaction Time6–12 hours
Purification MethodColumn chromatography

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : Confirms hydrogen and carbon environments, with aromatic protons appearing at δ 7.2–7.8 ppm and hydrazine NH signals near δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 215.03 for C₈H₁₀Cl₂N₂) and fragmentation patterns .
  • IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .

Q. What are the common chemical reactions involving this compound?

The hydrazine moiety participates in:

  • Condensation Reactions : Forms hydrazones with carbonyl compounds (e.g., ketones, aldehydes) under acidic or basic conditions .
  • Oxidation : Produces azo derivatives using agents like H₂O₂ or KMnO₄ .
  • Nucleophilic Substitution : Reacts with alkyl halides to form N-alkylated derivatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound?

  • Enzymatic Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase, linked to diuretic activity) using fluorometric or calorimetric methods .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to proteins, guided by crystallographic data of homologous compounds .
  • Isotopic Labeling : Track metabolic pathways using ¹⁴C or ³H isotopes in in vitro cell cultures .

Q. How can researchers resolve contradictions in reported biological activities?

Conflicting data may arise from stereochemical variations or impurities. Strategies include:

  • Chiral Chromatography : Separate enantiomers (e.g., (R)- vs. (S)-configurations) to assess stereospecific activity .
  • Purity Validation : Use HPLC (>98% purity) and elemental analysis to exclude confounding impurities .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to identify context-dependent effects .

Q. What computational approaches predict the compound’s reactivity and stability?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
  • Molecular Dynamics (MD) : Simulate thermal stability (e.g., decomposition at >200°C) and solvent interactions .
  • QSAR Models : Correlate substituent effects (e.g., Cl position) with biological activity using datasets from analogs .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs?

A comparative analysis (see table below) highlights the impact of substituents:

CompoundSubstituent PositionKey Activity
This compound3,4-ClDiuretic (Muzolimine analog)
(1-(2,4-Dichlorophenyl)ethyl)hydrazine2,4-ClAntimicrobial
(1-(4-Chlorophenyl)ethyl)hydrazine4-ClAnti-inflammatory

Note: The 3,4-dichloro substitution enhances steric bulk, potentially improving target selectivity .

Methodological Guidelines

  • Stereochemical Control : Use chiral auxiliaries or catalysts (e.g., L-proline) during synthesis to isolate active enantiomers .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays in rodent models prior to in vivo studies .
  • Data Reproducibility : Validate results across independent labs using standardized protocols (e.g., NIH Assay Guidance Manual) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3,4-Dichlorophenyl)ethyl)hydrazine
Reactant of Route 2
(1-(3,4-Dichlorophenyl)ethyl)hydrazine

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